molecular formula C18H19FN4O B5492032 5-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}-2,1,3-benzoxadiazole

5-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}-2,1,3-benzoxadiazole

Cat. No. B5492032
M. Wt: 326.4 g/mol
InChI Key: PDUSOTBCJWDKME-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzoxadiazole ring, a piperazine ring, and a fluorobenzyl group. The exact structure would depend on the specific locations of these groups within the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Piperazine rings can participate in a variety of reactions, and the presence of the fluorobenzyl group could potentially influence the reactivity of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would depend on its exact molecular structure. The presence of the fluorobenzyl group could potentially influence these properties .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it is intended to be used as a pharmaceutical, its mechanism of action would depend on the specific biological target it is designed to interact with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound could involve further exploration of its potential uses, such as in pharmaceuticals or other applications. Additionally, more research could be done to fully understand its physical and chemical properties .

properties

IUPAC Name

5-[[4-[(3-fluorophenyl)methyl]piperazin-1-yl]methyl]-2,1,3-benzoxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN4O/c19-16-3-1-2-14(10-16)12-22-6-8-23(9-7-22)13-15-4-5-17-18(11-15)21-24-20-17/h1-5,10-11H,6-9,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDUSOTBCJWDKME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)F)CC3=CC4=NON=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{[4-(3-Fluorobenzyl)-1-piperazinyl]methyl}-2,1,3-benzoxadiazole

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